molecular formula C11H14O3 B180979 (2,3,5-Trimethylphenoxy)acetic acid CAS No. 74592-71-5

(2,3,5-Trimethylphenoxy)acetic acid

Cat. No.: B180979
CAS No.: 74592-71-5
M. Wt: 194.23 g/mol
InChI Key: KNRBIDSSNNIVDN-UHFFFAOYSA-N
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Description

(2,3,5-Trimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of phenoxyacetic acid, characterized by the presence of three methyl groups attached to the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Scientific Research Applications

(2,3,5-Trimethylphenoxy)acetic acid is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action for “(2,3,5-Trimethylphenoxy)acetic acid” is not specified in the sources I found. The mechanism of action for a compound typically describes how it interacts with other molecules at the cellular level .

Safety and Hazards

The safety data sheet for “(2,3,5-Trimethylphenoxy)acetic acid” was not available in the sources I found . For detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or contact the supplier.

Future Directions

The future directions for the use and study of “(2,3,5-Trimethylphenoxy)acetic acid” are not specified in the sources I found. The potential applications and research directions for a compound depend on its properties and the current state of related research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5-Trimethylphenoxy)acetic acid typically involves the reaction of 2,3,5-trimethylphenol with sodium hydroxide in butanone, followed by the addition of bromoacetic acid. The reaction is carried out at 50°C for a total of 5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,3,5-Trimethylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxyacetic acids.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: The parent compound, widely used in herbicides.

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar structure but different substituents.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

Uniqueness

(2,3,5-Trimethylphenoxy)acetic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .

Properties

IUPAC Name

2-(2,3,5-trimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRBIDSSNNIVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277411
Record name (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74592-71-5
Record name NSC2268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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